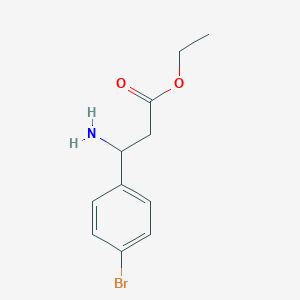
1-(1'-Cyanoribofuranosyl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1'-Cyanoribofuranosyl)thymine, also known as ara-C or cytarabine, is a nucleoside analog that is widely used in cancer chemotherapy. It was first synthesized in the 1950s and has since become a cornerstone of cancer treatment due to its ability to inhibit DNA synthesis and induce cell death.
Mécanisme D'action
1-(1'-Cyanoribofuranosyl)thymine inhibits DNA synthesis by incorporating into the DNA strand during replication. Once incorporated, it cannot form the necessary hydrogen bonds with the complementary nucleotide, leading to chain termination and cell death. Additionally, this compound can be phosphorylated by cellular kinases to form 1-(1'-Cyanoribofuranosyl)thymineTP, which can inhibit DNA polymerase and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit DNA synthesis and induce cell death. This can result in a range of side effects, including myelosuppression, nausea, vomiting, and hair loss. Additionally, this compound can cause neurological side effects, such as confusion and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1'-Cyanoribofuranosyl)thymine is widely used in laboratory experiments due to its ability to inhibit DNA synthesis and induce cell death. However, its use is limited by its toxicity and potential for side effects. Additionally, this compound can be rapidly metabolized by the body, reducing its effectiveness over time.
Orientations Futures
There are several future directions for research on 1-(1'-Cyanoribofuranosyl)thymine. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Additionally, there is ongoing research into the use of this compound in combination with other chemotherapeutic agents to increase its effectiveness. Finally, there is interest in exploring the use of this compound in combination with targeted therapies, such as immunotherapy, to improve cancer treatment outcomes.
Méthodes De Synthèse
1-(1'-Cyanoribofuranosyl)thymine is synthesized by the reaction of cytosine with arabinose in the presence of a catalyst. The resulting compound is then treated with a protecting group, such as acetyl, to protect the hydroxyl group on the 2' carbon of the ribose ring. The protected compound is then treated with a dehydrating agent to remove the hydroxyl group on the 3' carbon of the ribose ring, resulting in the formation of this compound.
Applications De Recherche Scientifique
1-(1'-Cyanoribofuranosyl)thymine is used in the treatment of a variety of cancers, including leukemia, lymphoma, and solid tumors. It is often used in combination with other chemotherapeutic agents to increase its effectiveness. In addition to its use in cancer treatment, this compound has been studied for its antiviral properties, particularly in the treatment of herpes simplex virus infections.
Propriétés
Numéro CAS |
149228-60-4 |
|---|---|
Formule moléculaire |
C26H27ClN6OS |
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C11H13N3O6/c1-5-2-14(10(19)13-9(5)18)11(4-12)8(17)7(16)6(3-15)20-11/h2,6-8,15-17H,3H2,1H3,(H,13,18,19)/t6-,7-,8-,11-/m1/s1 |
Clé InChI |
GIMIRPPAFUHVRA-KCGFPETGSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)C#N |
SMILES |
CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)C#N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)C#N |
Synonymes |
1-(1'-cyano-beta-D-ribofuranosyl)thymine 1-(1'-cyanoribofuranosyl)thymine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



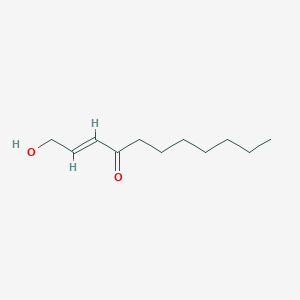
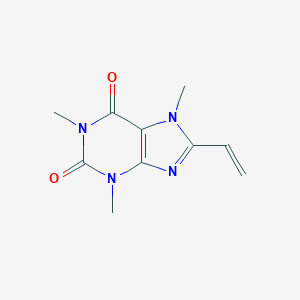
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)

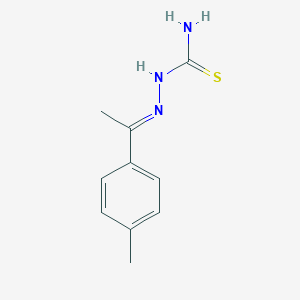

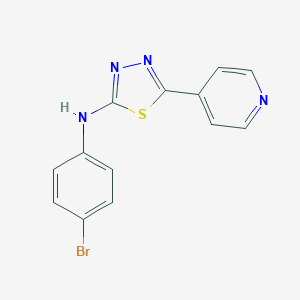

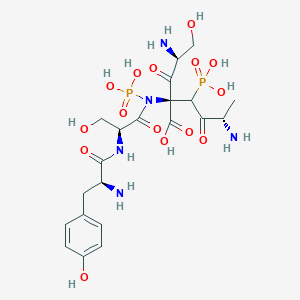
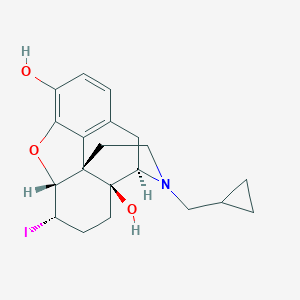
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
